molecular formula C10H19ClO2S B6185784 [3-(2,2-dimethylpropyl)cyclobutyl]methanesulfonyl chloride, Mixture of diastereomers CAS No. 2639440-75-6

[3-(2,2-dimethylpropyl)cyclobutyl]methanesulfonyl chloride, Mixture of diastereomers

Cat. No.: B6185784
CAS No.: 2639440-75-6
M. Wt: 238.8
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Description

[3-(2,2-dimethylpropyl)cyclobutyl]methanesulfonyl chloride, Mixture of diastereomers: is a chemical compound with the CAS number 2639440-75-6[_{{{CITATION{{{_1{3-(2,2-dimethylpropyl)cyclobutyl]methanesulfonyl chloride, Mixture of ...](https://www.chemicalbook.com/ChemicalProductProperty_EN_CB19708036.htm). It is a mixture of diastereomers, meaning it contains multiple stereoisomers that are not mirror images of each other. This compound is part of the sulfonyl chloride family, which are known for their reactivity and utility in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(2,2-dimethylpropyl)cyclobutyl]methanesulfonyl chloride typically involves the following steps:

  • Starting Material: : The synthesis begins with cyclobutylmethane as the starting material.

  • Functionalization: : The cyclobutylmethane undergoes functionalization to introduce the 2,2-dimethylpropyl group.

  • Sulfonylation: : The functionalized cyclobutylmethane is then treated with chlorosulfonic acid to introduce the methanesulfonyl chloride group[_{{{CITATION{{{_1{3-(2,2-dimethylpropyl)cyclobutyl]methanesulfonyl chloride, Mixture of ...](https://www.chemicalbook.com/ChemicalProductProperty_EN_CB19708036.htm).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with stringent control of reaction conditions to ensure the purity and yield of the desired diastereomeric mixture. The process would also include purification steps to separate the diastereomers if needed.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of reactions, including:

  • Oxidation: : Oxidation reactions can be performed to introduce oxygen-containing functional groups.

  • Reduction: : Reduction reactions can be used to convert the sulfonyl chloride group to a sulfide or other reduced forms.

  • Substitution: : Substitution reactions can replace the sulfonyl chloride group with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: : Nucleophiles like amines and alcohols can be used to substitute the sulfonyl chloride group.

Major Products Formed

  • Oxidation: : Products can include carboxylic acids or ketones.

  • Reduction: : Reduced products can include sulfides or thiols.

  • Substitution: : Substituted products can include sulfonamides or esters.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: : It is used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules.

  • Biology: : It can be used to modify biomolecules or study enzyme-substrate interactions.

  • Medicine: : It may be used in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

  • Industry: : It is utilized in the production of materials and chemicals that require sulfonyl chloride functionality.

Mechanism of Action

The mechanism by which [3-(2,2-dimethylpropyl)cyclobutyl]methanesulfonyl chloride exerts its effects involves the formation of sulfonate esters and sulfonamides through nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with nucleophiles to form stable products.

Comparison with Similar Compounds

This compound is unique due to its specific structure and reactivity. Similar compounds include:

  • Cyclobutylmethanesulfonyl chloride: : Lacks the 2,2-dimethylpropyl group.

  • 3-(2,2-dimethylpropyl)cyclohexylmethanesulfonyl chloride: : Similar structure but with a cyclohexyl ring instead of cyclobutyl.

These compounds differ in their ring size and substituents, which can affect their reactivity and applications.

Properties

CAS No.

2639440-75-6

Molecular Formula

C10H19ClO2S

Molecular Weight

238.8

Purity

95

Origin of Product

United States

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